

Available Quantitative Data on Ciraparantag

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Compound Focus: Ciraparantag

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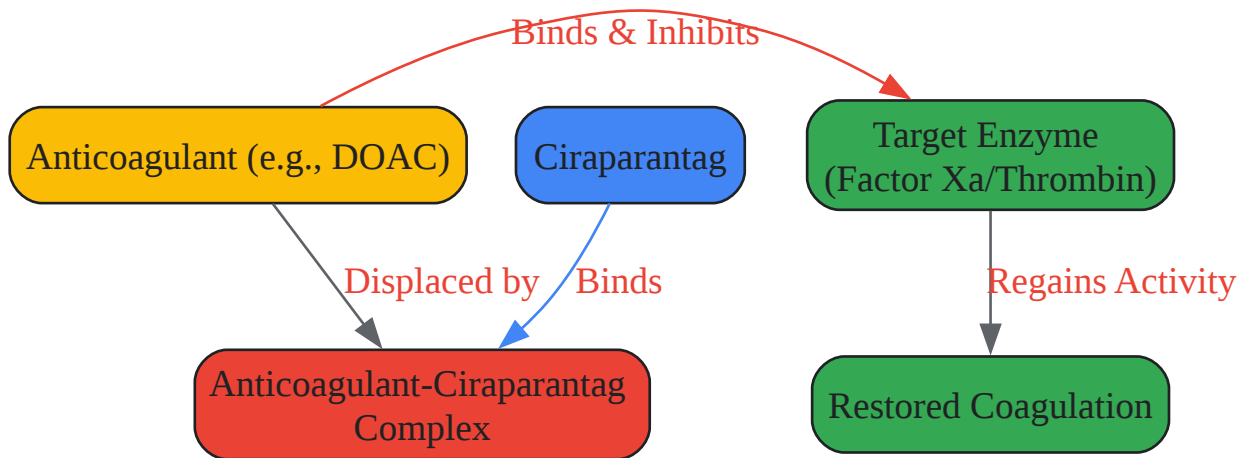
The table below summarizes key findings from a Phase 1 study investigating **ciraparantag** for reversing the anticoagulant edoxaban.

Aspect	Details
Study Type	Phase 1, randomised, double-blind, placebo-controlled trial in healthy subjects [1].
Edoxaban Dose	A single 60 mg oral dose [1].
Effective Ciraparantag Doses	100 to 300 mg administered as a single slow intravenous (IV) injection [1].
Onset of Action	Full reversal of anticoagulation was achieved within 10 minutes of administration [1].
Duration of Effect	Reversal was sustained for 24 hours [1].
Key Pharmacodynamic Effect	Restoration of normal whole blood clotting time (WBCT) and normal fibrin diameter within clots [1].
Safety Profile	Safe and well tolerated; most common adverse events were periorbital/ facial flushing and a cool sensation following IV injection. No evidence of procoagulant activity was found [1].

Proposed Mechanism of Action

Ciraparantag is a small, synthetic, water-soluble molecule that acts as a potential **universal reversal agent** [2]. Its mechanism involves:

- **Non-covalent Binding:** It binds directly to anticoagulant molecules (including direct factor Xa inhibitors, direct thrombin inhibitors, and heparin-like agents) through **charge-charge interactions and hydrogen bonds** [1] [2] [3].
- **Displacement:** By binding to the anticoagulant, **ciraparantag** displaces it from its target enzyme (Factor Xa or thrombin), thereby allowing the coagulation cascade to return to normal function [2] [3].
- The following diagram illustrates this process:



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Critical Methodological Considerations for Coagulation Testing

A significant challenge in studying **ciraparantag** is its interference with standard coagulation assays. The Phase 1 trial found that:

- **Traditional Assays Are Invalid:** Blood collected in tubes with **sodium citrate, oxalate, EDTA, or heparin** is unsuitable because the molar excess of these anions disrupts the **ciraparantag-anticoagulant complex** [1].
- **Activators Cause Interference:** Activators like **kaolin and celite** adsorb **ciraparantag**, reducing its active concentration and making assays that use them (e.g., some aPTT tests) insensitive for

measuring reversal [1].

- **Recommended Assay:** The **Whole Blood Clotting Time (WBCT)** performed in glass tubes without activators was successfully used to measure anticoagulation reversal in the clinical trial [1].
- **Mitigating Interference in Lab Tests:** Recent *in vitro* research suggests that **DOAC-Stop** (an activated charcoal-based adsorbent) can efficiently remove both DOACs and **ciraparantag**-associated interferences from plasma samples, allowing for accurate coagulation testing [4].

Experimental Protocol for Reversal Assessment

Based on the published Phase 1 study, here is a detailed methodology for assessing **ciraparantag**'s reversal efficacy [1]:

- **Subject Preparation:** Administer a single 60 mg oral dose of the anticoagulant (e.g., edoxaban) to healthy subjects.
- **Ciraparantag Administration:** At the desired time post-anticoagulant (e.g., 3 hours), administer **ciraparantag** (100-300 mg) or placebo as a **slow intravenous injection**.
- **Blood Sampling:** Collect blood samples at baseline (pre-anticoagulant), post-anticoagulant (pre-reversal), and at multiple time points after **ciraparantag** administration (e.g., 10 min, 30 min, 1, 2, 4, 12, and 24 hours).
 - **Critical Note:** Blood for coagulation assessment must be drawn into plain glass tubes without anticoagulants or activators for the WBCT assay.
- **Primary Efficacy Measurement: Whole Blood Clotting Time (WBCT)**
 - **Procedure:** Transfer 0.5 mL of whole blood into each of three clean glass tubes.
 - **Incubation:** Place the tubes in a 37°C water bath.
 - **Measurement:** Every 30 seconds, tilt each tube sequentially to about 80 degrees. The WBCT is the time at which the blood no longer flows, forming a firm clot.
 - **Analysis:** Compare the mean WBCT from the three tubes to baseline and post-anticoagulant values. Effective reversal is indicated by the return of WBCT to baseline levels.
- **Secondary Analysis: Clot Fibrin Integrity (CFI)**
 - **Procedure:** After WBCT determination, fix the formed clot in glutaraldehyde in sodium cacodylate buffer.
 - **Imaging:** Process the clot for scanning electron microscopy (SEM).
 - **Quantification:** Use automated image analysis (e.g., with MATLAB) to quantify the mean fibrin diameter within the clot. Effective reversal is confirmed by the restoration of fibrin diameter to pre-anticoagulation levels.

Conclusion for Researchers

While definitive dosing guidelines for **ciraparantag** await later-phase clinical trials and regulatory approval, current evidence indicates that intravenous doses between **100 mg and 300 mg** are effective in reversing specific anticoagulants like edoxaban, with a rapid onset and sustained duration. A key consideration for ongoing research is the use of appropriate coagulation assays like **WBCT** to accurately measure its effect, as it interferes with most standard laboratory tests.

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